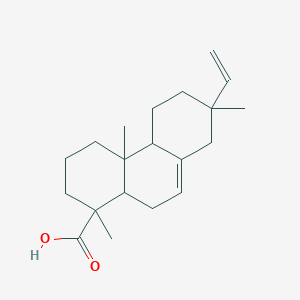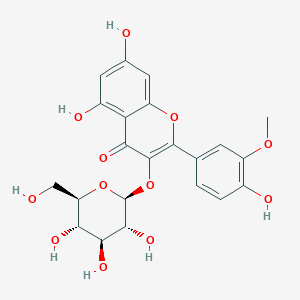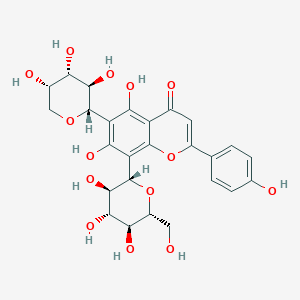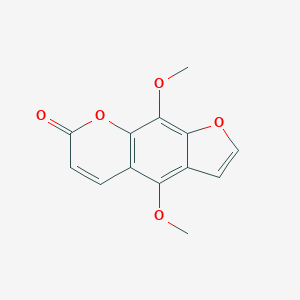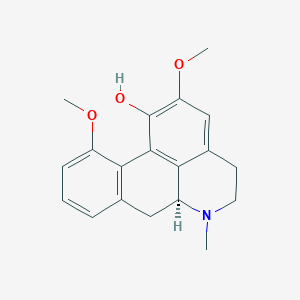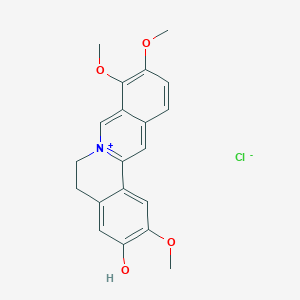
ヤトロルヒジン塩酸塩
概要
説明
ヤトロルヒジン塩化物は、オウレン、コプトス・チネンシス、およびフェロデンドロン・チネンシス・シュナイダーなど、さまざまな薬用植物に含まれるイソキノリンアルカロイドです . この化合物は、その重要な生物活性特性で知られており、伝統的な中国医学では、代謝障害、胃炎、胃痛の治療に使用されてきました .
2. 製法
合成経路と反応条件: ヤトロルヒジン塩化物は、ベルベリン塩化物の製造中に、母液の分離および精製によって合成することができます . このプロセスには、化合物の純度を確保するために、化学、UV、IR、HTLCS、およびHPLC法など、いくつかのステップが含まれます .
工業生産方法: 工業的な環境では、ヤトロルヒジン塩化物は通常、オウレンから分離されます。 抽出プロセスには、溶媒とさまざまな精製技術を使用し、純粋な形態で化合物を得ることが含まれます .
科学的研究の応用
Jatrorrhizine chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.
作用機序
ヤトロルヒジン塩化物の作用機序には、いくつかの分子標的と経路が関与しています。
アセチルコリンエステラーゼ(AChE)の阻害: ヤトロルヒジン塩化物は、アセチルコリンの分解に重要な役割を果たすAChEの強力な阻害剤です.
セロトニンとノルエピネフリンの取り込みの減少: それは、取り込み-2トランスポーターを阻害することにより、セロトニンとノルエピネフリンの取り込みを減少させます.
抗炎症および抗菌効果: ヤトロルヒジン塩化物は、さまざまな細胞プロセスを阻害することにより、抗炎症および抗菌効果を示します.
生化学分析
Biochemical Properties
Jatrorrhizine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it regulates glucose uptake and utilization and reduces insulin resistance through upregulating the expression of insulin receptor substrate 2 (IRS2), phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1), phosphorylated protein kinase B (p-AKT), phospho-AMP-activated protein kinase (p-AMPK) and glucose transporter 4/1/2 (GLUT4/1/2) .
Cellular Effects
Jatrorrhizine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It promotes and increases the activation of the catalytic domains of tyrosine kinases in the cytoplasm and protein expression in the phosphorylation cascade of the insulin signaling pathway .
Molecular Mechanism
Jatrorrhizine hydrochloride exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases glucose uptake via the specific transporter through the cell surface .
Metabolic Pathways
Jatrorrhizine hydrochloride is involved in several metabolic pathways, interacting with various enzymes or cofactors
準備方法
Synthetic Routes and Reaction Conditions: Jatrorrhizine chloride can be synthesized through the isolation and purification of the mother liquor during the preparation of berberine chloride . The process involves several steps, including chemical, UV, IR, HTLCS, and HPLC methods to ensure the purity of the compound .
Industrial Production Methods: In industrial settings, jatrorrhizine chloride is typically isolated from the plant Coptis chinensis. The extraction process involves the use of solvents and various purification techniques to obtain the compound in its pure form .
化学反応の分析
反応の種類: ヤトロルヒジン塩化物は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を削除することを伴います。
還元: この反応は、化合物に水素を付加するか、酸素を削除することを伴います。
置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団と交換することを伴います。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応の条件は通常、目的の成果を達成するために、制御された温度とpHレベルを伴います。
形成される主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヤトロルヒジン塩化物の酸化は、さまざまな酸化された誘導体の形成につながる可能性がありますが、還元は化合物の還元された形態を生成する可能性があります。
4. 科学研究の応用
ヤトロルヒジン塩化物は、次のような幅広い科学研究の応用を持っています。
化学: それは、さまざまな化学反応における試薬として、および分析化学における標準として使用されます。
生物学: それは、細胞プロセスへの影響と治療剤としての可能性について研究されてきました。
医学: ヤトロルヒジン塩化物は、内皮機能を改善し、酸化ストレスを軽減することにより、代謝障害、糖尿病、肥満の治療に有望であることが示されています.
類似化合物との比較
ヤトロルヒジン塩化物は、ベルベリン、パルマチン、コロンバミンなどの他のイソキノリンアルカロイドに似ています。 それは、その特定の生物活性特性と、高い選択性でアセチルコリンエステラーゼを阻害する能力においてユニークです .
類似化合物:
ベルベリン: 抗菌および抗炎症作用で知られています。
パルマチン: 類似の生物活性効果を示しますが、分子標的は異なります。
コロンバミン: 抗菌作用を持つ別のイソキノリンアルカロイドです。
ヤトロルヒジン塩化物は、アセチルコリンエステラーゼの強力な阻害と、セロトニンとノルエピネフリンの取り込みに対する独自の作用により際立っています .
特性
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUUZMCSNHBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6681-15-8 | |
| Record name | Jatrorrhizine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jatrochizine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Jatrochizine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Jatrorrhizine Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does jatrorrhizine hydrochloride exert its anti-inflammatory effects?
A1: [] JH has been shown to attenuate tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in mouse brain endothelial cells (MBECs). It achieves this by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation, while enhancing mitochondrial membrane potential (MMP) and maintaining ATP synthesis. Additionally, JH regulates the expression of inflammatory cytokines and increases the activation of endothelial nitric oxide synthase (eNOS). These protective effects are linked to the increased protein expression of the peroxisome proliferator-activated receptor-γ (PPAR-γ) gene.
Q2: What is the role of JH in suppressing osteoclastogenesis?
A2: [] JH has demonstrated inhibitory effects on RANKL-induced osteoclast formation and bone resorption in vitro. It also protects against titanium particle-induced osteolysis in vivo. Mechanistically, JH suppresses RANKL-induced activation of MAPKs (p38 and ERK), which in turn downregulates the production of NFATc1 and the expression of NFATc1-regulated osteoclastic marker genes like TRAP, CTR, and CTSK.
Q3: Can JH affect tumor neovascularization?
A3: [] Research indicates that JH can reduce C8161 cell-mediated neovascularization in both in vitro and in vivo settings. It impedes the expression of the gene for VE-cadherin, a protein crucial for tumor vasculogenic mimicry and angiogenesis.
Q4: How does JH interact with G-quadruplex DNA?
A4: [] Studies using NMR, ESI-MS, and circular dichroism (CD) spectroscopies confirmed that JH binds to G-quadruplex DNA formed from a G-rich sequence involved in pilin variation in Neisseria gonorrhoeae. This binding occurs with high selectivity over the corresponding duplex DNA.
Q5: Does JH affect insulin resistance?
A5: [] Studies on 3T3-L1 adipocytes showed that JH significantly reduced glucose concentration in the culture medium, indicating an improvement in insulin resistance. This effect was comparable to the action of rosiglitazone maleate.
Q6: How does JH impact the progression of rheumatoid arthritis?
A6: [] In a collagen-induced arthritis (CIA) rat model, JH treatment effectively prevented the progression and development of RA. This effect was demonstrated through the reduction of inflammation and suppression of bone destruction.
Q7: Can JH influence the behavior of fibroblast-like synoviocytes (FLS) in rheumatoid arthritis?
A7: [] In vitro studies revealed that JH effectively attenuated the destructive phenotypes of MH7A cells (a type of FLS). These effects included inhibiting proliferation, migration, and the production of inflammatory mediators.
Q8: What is the mechanism behind JH's effect on MH7A cells?
A8: [] JH was found to suppress TNFα-stimulated activations of nuclear factor of kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) (ERK and p38) in MH7A cells. This suppression led to the downregulation of proinflammatory cytokines, potentially contributing to the antiproliferative and antimigratory activities observed in FLS cells.
Q9: What is the molecular formula and weight of jatrorrhizine hydrochloride?
A9: The molecular formula of jatrorrhizine hydrochloride is C20H20ClNO4, and its molecular weight is 373.84 g/mol.
Q10: What analytical techniques are commonly employed to identify and quantify JH?
A10: Various analytical methods are used to study JH, with High-Performance Liquid Chromatography (HPLC) being predominantly featured in the research papers. [, , , , , , , , , , , , , , , , , , , , , , ]. Other techniques include thin-layer chromatography (TLC) [, ] and mass spectrometry (MS) coupled with HPLC [, ].
Q11: Are there specific considerations for analyzing JH in complex mixtures like plant extracts?
A11: Analyzing JH in complex matrices often requires sample preparation steps to eliminate interfering compounds. Solid-phase extraction (SPE) is frequently employed for this purpose [, , ].
Q12: Does JH interact with other drugs?
A12: [] JH has been found to potentiate the neuraminidase inhibitory effect of oseltamivir towards H7N9 influenza. This synergistic effect suggests a potential for combination therapy.
Q13: How does the combination of JH and oseltamivir enhance N9 inhibition?
A13: [] Molecular docking studies reveal that both JH and oseltamivir bind to the active site of N9 neuraminidase, albeit at different positions without overlapping. This non-overlapping binding, along with their respective hydrogen bond and pi-pi interactions with the enzyme, likely contribute to the enhanced inhibitory effect observed when both compounds are present.
Q14: Are there any known drug-metabolizing enzyme interactions with JH?
A14: While specific studies focusing on JH's interaction with drug-metabolizing enzymes are limited within the provided research, its potential interaction with these enzymes warrants further investigation, particularly in the context of potential drug interactions.
Q15: What is known about the absorption and distribution of JH?
A15: [] Studies using a Caco-2 monolayer model, which mimics the intestinal epithelial barrier, have shown that JH is absorbed across the intestinal epithelium. The presence of other alkaloids found in Coptidis Rhizoma, such as coptisine, jatrorrhizine, berberine, and palmatine, appears to enhance the absorption of each individual alkaloid, including JH.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


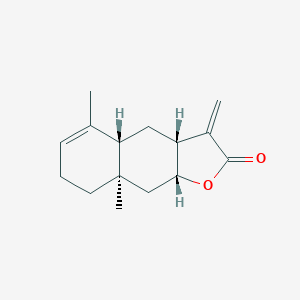
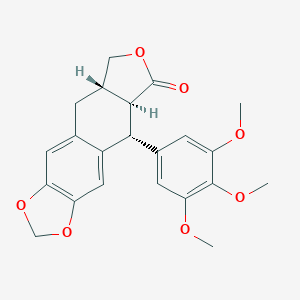

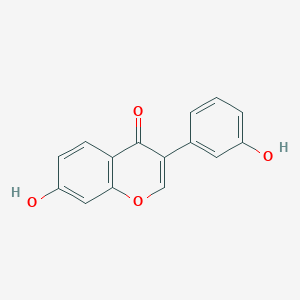


![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
